2-Ethoxypropanoic acid

概要

準備方法

化学反応の分析

反応の種類: 2-エトキシプロパン酸は、以下のようなさまざまな化学反応を起こします。

酸化: この化合物は、対応するカルボン酸を生成するために酸化できます。

還元: 還元反応によって、アルコールに変換できます。

置換: エトキシ基が他の求核剤によって置換される求核置換反応を起こすことができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムがあります。

還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: 水酸化物イオンやアミンなどの求核剤が、塩基性条件下で使用されます。

主な生成物:

科学的研究の応用

作用機序

2-エトキシプロパン酸の作用機序は、さまざまな分子標的との相互作用によって起こります。それは、特定の受容体のリガンドとして作用し、細胞経路や生化学的プロセスに影響を与えることができます。例えば、ペルオキシソーム増殖因子活性化受容体に結合し、遺伝子発現や代謝経路を調節することがあります 。

類似化合物:

- 2-メトキシプロパン酸

- エトキシ酢酸

- メトキシ酢酸

- 3-メトキシプロパン酸

比較: 2-エトキシプロパン酸は、エトキシ基を持つため、独特の化学的および物理的特性を持っています。2-メトキシプロパン酸などの類似化合物と比較すると、溶解度や反応性が異なり、さまざまな産業における特定の用途に適しています 。

類似化合物との比較

- 2-Methoxypropionic acid

- Ethoxyacetic acid

- Methoxyacetic acid

- 3-Methoxypropionic acid

Comparison: 2-Ethoxypropanoic acid is unique due to its ethoxy group, which imparts distinct chemical and physical properties. Compared to similar compounds like 2-methoxypropionic acid, it has different solubility and reactivity profiles, making it suitable for specific applications in various industries .

生物活性

2-Ethoxypropanoic acid, also known as ethyl 2-hydroxypropanoate, is a compound with the molecular formula and a molecular weight of approximately 102.13 g/mol. It has garnered attention for its potential biological activities, particularly in the context of metabolic regulation and its role as a dual agonist for peroxisome proliferator-activated receptors (PPARs).

This compound exhibits significant biological activity through its interaction with nuclear receptors, specifically PPAR alpha and PPAR gamma. These receptors are crucial in regulating lipid metabolism, glucose homeostasis, and inflammatory responses. The compound acts as a coactivator for various nuclear receptors, enhancing their transcriptional activities in a hormone-dependent manner. This interaction is vital for the modulation of gene expression related to energy balance and metabolic processes .

Histone Acetyltransferase Activity

Research indicates that this compound displays histone acetyltransferase activity towards histones H3 and H4. This activity suggests a role in chromatin remodeling, which is essential for regulating gene expression. However, the precise implications of this activity in vivo remain unclear .

Pharmacological Profile

The pharmacological profile of this compound includes:

- Absorption and Distribution : High probability of human intestinal absorption (0.986) and moderate blood-brain barrier permeability (0.5655) indicate good bioavailability .

- Metabolism : It is metabolized by various cytochrome P450 enzymes, with notable interactions involving CYP450 1A2, 2C19, and 3A4 .

- Toxicity : The compound is classified as non-carcinogenic and non-AMES toxic, with an LD50 value indicating low acute toxicity in rats (2.6330 mol/kg) .

Dual PPAR Agonist Activity

One notable study evaluated the efficacy of a phenoxazine analogue of this compound (referred to as DRF 2725) in insulin-resistant db/db mice. The compound demonstrated dual activation of PPAR alpha and gamma, leading to significant reductions in plasma glucose and triglyceride levels compared to standard treatments like rosiglitazone. This suggests its potential as a therapeutic agent for diabetes management .

| Study | Model | Findings |

|---|---|---|

| DRF 2725 | db/db mice | Reduced plasma glucose and triglyceride levels; dual PPAR activation |

Comparative Analysis with Other Compounds

The biological activity of this compound can be compared with other known PPAR agonists:

| Compound | PPAR Activation | Key Effects |

|---|---|---|

| Rosiglitazone | PPAR gamma | Improves insulin sensitivity |

| Pioglitazone | PPAR gamma | Reduces insulin resistance |

| DRF 2725 | PPAR alpha & gamma | Lowers blood glucose and triglycerides |

特性

IUPAC Name |

2-ethoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-3-8-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBHQOMRKOUANQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

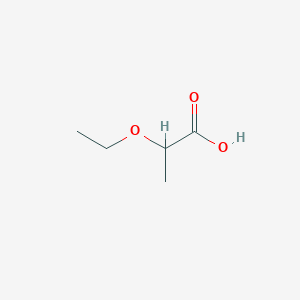

CCOC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00570733 | |

| Record name | 2-Ethoxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53103-75-6 | |

| Record name | 2-Ethoxypropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53103-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。